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Compound of Interest

Compound Name: 3-Iodopentane

Cat. No.: B157830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Iodopentane (CAS No: 1809-05-8) is a secondary alkyl iodide that serves as a valuable

alkylating agent in organic synthesis.[1][2] Its utility stems from the carbon-iodine bond, which

is relatively weak, making iodide an excellent leaving group in nucleophilic substitution

reactions.[1] As a secondary alkyl halide, its reactivity is subject to steric considerations, and it

can participate in both SN1 and SN2 reaction pathways.[1][3] The introduction of the 3-pentyl

group can significantly influence the physicochemical properties of a molecule, such as

lipophilicity, which is a critical parameter in drug design for modulating membrane permeability

and bioavailability.[4] These application notes provide an overview of its properties, reactivity,

and protocols for its use in common alkylation reactions.

Physicochemical and Safety Data
Proper handling and storage of 3-iodopentane are crucial for maintaining its stability and

reactivity. It should be stored under inert conditions.[1]

Table 1: Properties of 3-Iodopentane

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b157830?utm_src=pdf-interest
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830
https://www.echemi.com/products/pd2109179239-3-iodopentane.html
https://www.benchchem.com/product/b157830
https://www.benchchem.com/product/b157830
https://www.chemistrysteps.com/reactivity-of-alkyl-halides-in-sn2-reactions/
https://www.benchchem.com/pdf/Potential_Therapeutic_Applications_of_5_Pentyl_1_3_thiazole_A_Technical_Guide_for_Drug_Discovery_Professionals.pdf
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/product/b157830
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 1809-05-8 [2][5]

Molecular Formula C₅H₁₁I [2][5]

Molecular Weight 198.05 g/mol [2][5]

Boiling Point 145-146.6 °C at 760 Torr [2][6]

Density 1.5128 g/cm³ at 20 °C [2]

Appearance Liquid [5]

XLogP3 3.4 [2][5]

Table 2: Hazard Identification

Hazard Statement Description Reference(s)

H226 Flammable liquid and vapor [5]

H315 Causes skin irritation [5]

H319 Causes serious eye irritation [5]

H335 May cause respiratory irritation [5]

Application Note 1: Nucleophilic Substitution
Reactions
3-Iodopentane is an effective electrophile for introducing the 3-pentyl group onto various

nucleophiles, including carbanions, amines, and alkoxides. As a secondary halide, the choice

of reaction conditions (solvent, nucleophile strength, temperature) is critical to favor the desired

substitution pathway (SN2) and minimize competing side reactions like elimination (E2) and

SN1-mediated rearrangements.[7]

SN2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic

solvents (e.g., DMF, DMSO, Acetonitrile).[3] This pathway proceeds with an inversion of

stereochemistry if the carbon center is chiral.
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SN1 Pathway: Can occur with weak nucleophiles in polar protic solvents (e.g., water,

ethanol). It proceeds through a planar carbocation intermediate, which can lead to

racemization and is prone to rearrangement.[7]

E2 Elimination: A significant competing reaction, especially with strong, bulky bases. Lower

temperatures generally favor substitution over elimination.[7]

Iodine's excellent leaving group ability, a consequence of the weak C-I bond and the stability of

the I⁻ anion, makes 3-iodopentane more reactive than its bromo- or chloro-analogs.[8]
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Caption: Comparison of SN2 and SN1 nucleophilic substitution pathways.

Application Note 2: Application in Drug
Development
The incorporation of alkyl groups is a fundamental strategy in medicinal chemistry to modulate

a drug candidate's pharmacokinetic and pharmacodynamic properties. The 3-pentyl group,
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introduced by 3-iodopentane, is a moderately sized, lipophilic moiety that can significantly

impact a molecule's profile.

Lipophilicity and Permeability: Increasing lipophilicity by adding alkyl groups often enhances

a drug's ability to cross lipid cell membranes, which can improve oral absorption and

bioavailability. The branched nature of the 3-pentyl group can also influence how the

molecule fits into a target's binding pocket.

Metabolic Stability: Alkyl groups can shield metabolically labile sites on a drug molecule from

enzymatic degradation (e.g., by Cytochrome P450 enzymes), potentially increasing its half-

life in the body.

Structure-Activity Relationship (SAR): 3-Iodopentane is a useful tool for probing the SAR of

a lead compound. By installing the 3-pentyl group at various positions, researchers can

explore steric and electronic requirements of the biological target. The branched structure

provides a different spatial arrangement compared to a linear n-pentyl group.[1][4]
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Caption: Logic diagram for using 3-iodopentane in lead optimization.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b157830?utm_src=pdf-body-img
https://www.benchchem.com/product/b157830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for the use of 3-iodopentane in common alkylation

reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: C-Alkylation of a β-Dicarbonyl Compound
This protocol describes the alkylation of a generic β-dicarbonyl compound, such as ethyl

acetoacetate, to form a new carbon-carbon bond.

Materials:

β-Dicarbonyl Substrate (e.g., Ethyl acetoacetate, 1.0 equiv)

3-Iodopentane (1.1 equiv)

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

Diethyl ether or Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (Saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-dicarbonyl

substrate (1.0 equiv) and anhydrous acetonitrile (or DMF) to make a ~0.5 M solution.

Add anhydrous potassium carbonate (1.5 equiv) to the stirring solution.

Add 3-iodopentane (1.1 equiv) dropwise to the suspension at room temperature.

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer

Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Redissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium

bicarbonate solution (1x) and brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate

gradient) to yield the pure C-alkylated product.

Table 3: Representative Data for C-Alkylation of Ethyl Acetoacetate

Entry Alkylating Agent Product
Representative
Yield (%)

1 3-Iodopentane
Ethyl 2-acetyl-2-

(pentan-3-yl)acetate
75-85%

(Note: Yields are hypothetical and representative for this reaction class.)

Protocol 2: N-Alkylation of a Primary Amine
This protocol describes the alkylation of a primary amine. To avoid over-alkylation, an excess of

the amine may be used.

Materials:

Primary Amine Substrate (2.0 equiv)

3-Iodopentane (1.0 equiv)

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)

Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware as listed in Protocol 1

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the primary amine (2.0 equiv)

and base (1.5 equiv) in anhydrous acetonitrile.

Add 3-iodopentane (1.0 equiv) to the solution at room temperature.

Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the

reaction by TLC or LC-MS.

Once the starting material is consumed, concentrate the mixture under reduced pressure.

Partition the residue between ethyl acetate and water.

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude product via flash column chromatography to isolate the desired secondary

amine.
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Caption: A generalized experimental workflow for alkylation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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